molecular formula C16H25BrClNO B1374491 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-42-7

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374491
M. Wt: 362.7 g/mol
InChI Key: BZMRRZIAKWGMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, also known as Compound 6, is a piperidine derivative. It has a molecular formula of C16H25BrClNO and a molecular weight of 362.7 g/mol .


Molecular Structure Analysis

The molecular structure of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring attached to a bromo-isopropylphenoxy ethyl group . The average mass of the molecule is 362.733 Da, and the monoisotopic mass is 361.080811 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride. Piperidine derivatives are known to be involved in various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride are not extensively documented in the available literature. The compound has a molecular formula of C16H25BrClNO .

Scientific Research Applications

Antimicrobial Activities

  • Research has been conducted on the synthesis and characterization of similar piperidine derivatives for antimicrobial applications. A study focused on synthesizing a compound related to piperidine and testing its antimicrobial effectiveness against various strains like Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound showed moderate activities in comparison with standard antimicrobial agents (Ovonramwen et al., 2019).
  • Another study synthesized acetamide derivatives bearing piperidine and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, showing moderate inhibitory activities, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Chemical Synthesis and Characterization

  • Piperidine derivatives are frequently used in chemical syntheses. For instance, a study outlined the synthesis of a compound using piperidine-4-carboxylic acid, showcasing the versatility of piperidine derivatives in creating diverse chemical structures (Zheng Rui, 2010).
  • Research on the enantiomeric resolution of piperidine derivatives indicates their significance in stereochemistry. One study used Chiralpak IA column for the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, underlining the importance of piperidine derivatives in chiral separation technologies (Ali et al., 2016).

Potential Biological Activities

  • Piperidine derivatives have been investigated for various biological activities. For example, the synthesis of piperidinol derivatives showed potential for vasodilation properties, indicating the use of such compounds in cardiovascular research (Girgis et al., 2008).
  • In another study, piperidine-based compounds were synthesized and evaluated for antimicrobial activities. The compounds exhibited moderate to significant antibacterial activity, demonstrating the therapeutic potential of piperidine derivatives in the development of new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

3-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRRZIAKWGMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

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